molecular formula C10H6BrClO2S B3096288 5-bromonaphthalene-2-sulfonyl Chloride CAS No. 127769-55-5

5-bromonaphthalene-2-sulfonyl Chloride

Cat. No.: B3096288
CAS No.: 127769-55-5
M. Wt: 305.58 g/mol
InChI Key: OFQOEYBXLJPJOV-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Sulfonyl Chlorides as Key Synthetic Intermediates

Naphthalene sulfonyl chlorides are a class of highly important intermediates in organic chemistry, prized for their utility in installing the naphthalenesulfonyl group into various molecules. This functional group is a key component in a wide array of chemical products. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides and sulfonate esters, respectively.

This reactivity is harnessed across several industries:

Pharmaceuticals: The sulfonamide linkage is a classic pharmacophore present in numerous therapeutic agents. Naphthalene sulfonamides, in particular, form the core of various biologically active compounds.

Dyes and Pigments: These compounds serve as crucial precursors in the synthesis of azo dyes and other colorants, where the sulfonyl group can modulate the chromophore's properties and improve dye fixation to fabrics.

Chemical Research: In a laboratory setting, the naphthalenesulfonyl group is used as a protecting group for amines, valued for its stability under a range of reaction conditions and its distinct spectroscopic signatures which aid in characterization.

Strategic Importance of Halogenated Naphthalene Scaffolds in Modern Organic Chemistry

The introduction of halogen atoms, such as bromine, onto a naphthalene scaffold is a strategic decision in modern organic synthesis that imparts significant advantages. Halogenation profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The strategic importance of halogenated naphthalene cores is multifaceted:

Medicinal Chemistry: Halogens can enhance the potency of drug candidates by engaging in specific interactions, known as halogen bonding, within protein binding sites. They can also block sites of metabolism, thereby increasing the drug's half-life. The naphthalene structure itself is a "privileged scaffold," appearing in many FDA-approved drugs, and its halogenation is a common strategy for lead optimization.

Materials Science: The presence of a heavy atom like bromine can influence the photophysical properties of naphthalene-based materials, impacting fluorescence, phosphorescence, and charge-transport characteristics relevant to organic light-emitting diodes (OLEDs) and other electronic devices.

Synthetic Versatility: A bromine atom on the aromatic ring serves as a versatile synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgresearchgate.net This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex and highly functionalized molecular systems from the halogenated naphthalene core.

Research Trajectory and Scope of 5-Bromonaphthalene-2-sulfonyl Chloride Investigations

The research interest in this compound stems directly from the combined potential of its two key functional groups. Investigations into this compound are focused on leveraging its dual reactivity as a linchpin for creating novel, multifunctional molecules. The research trajectory is aimed at exploiting the differential reactivity of the sulfonyl chloride and the aryl bromide. Typically, the sulfonyl chloride group undergoes nucleophilic substitution reactions under milder conditions, allowing for the introduction of a diverse range of sulfonamide or sulfonate ester moieties first.

Subsequently, the less reactive but highly versatile bromo-substituent can be engaged in metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of aryl, alkyl, or alkynyl groups, providing a powerful strategy for building molecular complexity and generating libraries of related compounds for screening. The scope of investigations includes the synthesis of novel heterocyclic systems, potential pharmaceutical agents with enhanced biological activity due to the bromonaphthalene scaffold, and precursors for advanced functional materials with tailored electronic or photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromonaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQOEYBXLJPJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical and Spectroscopic Profile

The fundamental properties of 5-bromonaphthalene-2-sulfonyl chloride are central to its application in synthesis. While a comprehensive experimental dataset is not extensively reported in publicly available literature, key identifying information has been established.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 127769-55-5
Molecular Formula C₁₀H₆BrClO₂S
Molecular Weight 305.58 g/mol
Appearance Not reported
Melting Point Not reported
Boiling Point Not reported

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and ethyl acetate; reactive with protic solvents like water and alcohols. |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not widely available in peer-reviewed literature. However, the expected spectral characteristics can be predicted based on its structure.

¹H NMR: The spectrum would show complex signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the six protons on the substituted naphthalene (B1677914) ring system, with coupling patterns dictated by their relative positions.

¹³C NMR: The spectrum would display ten distinct signals for the carbon atoms of the naphthalene ring, with chemical shifts influenced by the electron-withdrawing sulfonyl chloride group and the bromine atom.

IR Spectroscopy: Key vibrational bands would be expected for the S=O stretches of the sulfonyl chloride group (typically in the regions of 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹), as well as C-Br and aromatic C-H and C=C stretching frequencies.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Synthesis and Reactivity

Established Synthetic Routes

While the direct synthesis of 5-bromonaphthalene-2-sulfonyl chloride is not extensively detailed in a single procedure, its preparation can be logically derived from established methods for synthesizing related compounds. The most plausible route involves the chlorination of its corresponding sulfonic acid, 5-bromonaphthalene-2-sulfonic acid. smolecule.com

A general two-step process would be:

Sulfonation of 1-Bromonaphthalene: The starting material, 1-bromonaphthalene, can be sulfonated using a strong sulfonating agent like oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid. The directing effects of the bromo group and the naphthalene (B1677914) ring system favor substitution at the 2- and 4-positions. Careful control of reaction conditions is necessary to selectively obtain the desired 5-bromonaphthalene-2-sulfonic acid intermediate.

Chlorination of the Sulfonic Acid: The isolated 5-bromonaphthalene-2-sulfonic acid (or its sodium salt) is then converted to the target sulfonyl chloride. This is a standard transformation accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

An alternative pathway could involve a Sandmeyer-type reaction starting from an appropriately substituted aminonaphthalenesulfonic acid, analogous to methods used for preparing similar compounds. nih.govresearchgate.net

Reactivity Profile and Key Transformations

The synthetic utility of this compound is defined by the distinct reactivity of its two functional groups, which allows for a range of selective transformations.

Reactions at the Sulfonyl Chloride Group: The sulfonyl chloride is a highly electrophilic center, making it susceptible to nucleophilic attack. This is the most common transformation for this functional group.

Sulfonamide Formation: Reaction with primary or secondary amines, typically in the presence of a base like pyridine (B92270) or triethylamine, readily yields the corresponding sulfonamides. This reaction is fundamental to the synthesis of a vast number of biologically active molecules. ekb.eg

Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base affords sulfonate esters. google.com

Reactions at the Bromo Group: The carbon-bromine bond on the naphthalene ring is a key site for metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The bromo group can be coupled with a wide variety of aryl or vinyl boronic acids (or their esters) using a palladium catalyst and a base. researchgate.netorganic-chemistry.org This transformation is a powerful method for constructing biaryl structures.

Heck Reaction: In the presence of a palladium catalyst and a base, the aryl bromide can react with alkenes to form substituted naphthalene derivatives, creating a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org

Other Cross-Coupling Reactions: The bromo group can also participate in other coupling reactions, such as Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines).

This orthogonal reactivity allows for a synthetic strategy where the sulfonamide or sulfonate ester is formed first, followed by a subsequent cross-coupling reaction to further elaborate the molecule.

Derivatization Strategies and Synthetic Transformations

Directed Functionalization of the Sulfonyl Chloride Group

The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive electrophile, making it the primary target for a variety of nucleophilic substitution reactions. fiveable.me This reactivity is fundamental to its role in constructing sulfonamide and sulfonate ester linkages, which are key structural motifs in many biologically active compounds. eurjchem.comucl.ac.uk

The most common transformations involve the reaction with primary or secondary amines to yield the corresponding N-substituted sulfonamides. ekb.egcbijournal.com This reaction typically proceeds rapidly in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. eurjchem.com The sulfonyl chloride group can also undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.

Beyond these fundamental reactions, the sulfonyl chloride can be converted into other sulfur-containing functional groups. Reduction of the sulfonyl chloride, for instance using sodium sulfite, can yield the corresponding sodium sulfinate salt (R-SO₂Na), which is itself a valuable synthetic intermediate. nih.gov

The table below summarizes the primary transformations of the sulfonyl chloride group.

NucleophileProduct ClassGeneral Reaction Conditions
Primary/Secondary Amine (R₂NH)SulfonamideAmine, Base (e.g., Pyridine, Triethylamine)
Alcohol/Phenol (B47542) (ROH)Sulfonate EsterAlcohol/Phenol, Base (e.g., Pyridine)
Water (H₂O)Sulfonic AcidHydrolysis
Sodium Sulfite (Na₂SO₃)Sodium SulfinateReduction in aqueous medium

These reactions are generally efficient and allow for the introduction of a wide array of substituents, leveraging the sulfonyl chloride as a versatile chemical handle for molecular elaboration.

Strategic Functionalization of the Bromo-Substituent

The bromo-substituent on the naphthalene (B1677914) ring provides a second site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, making the bromo-substituent a suitable handle for many transformations. researchgate.net

Several key palladium-catalyzed reactions can be employed to functionalize the C-Br bond of 5-bromonaphthalene-2-sulfonyl chloride:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. organic-chemistry.org It is a highly versatile method for creating biaryl structures or introducing alkyl or alkenyl groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a direct method for vinylation of the naphthalene core. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by both palladium and copper(I) complexes. wikipedia.orgnrochemistry.com It is a powerful tool for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, serving as a complementary method to sulfonamide formation for introducing nitrogen-containing substituents. nih.govacs.org

A critical aspect of these transformations is the potential for chemoselectivity. Under certain conditions, the C-Br bond can be selectively reacted while leaving the sulfonyl chloride group intact, and vice-versa. For instance, some Suzuki-Miyaura conditions are known to favor coupling at the aryl bromide over the aryl sulfonyl chloride, enabling strategic, stepwise functionalization of the molecule. researchgate.net

The table below outlines common cross-coupling reactions applicable to the bromo-substituent.

Reaction NameCoupling PartnerResulting BondCatalyst System (Typical)
Suzuki-Miyaura CouplingBoronic Acid/Ester (R-B(OR)₂)C-CPd(0) catalyst, Base
Heck ReactionAlkene (R-CH=CH₂)C-CPd(0) catalyst, Base
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-CPd(0) catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd(0) catalyst, Ligand, Base

Multicomponent Reaction Pathways Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. wikipedia.org While specific MCRs explicitly detailing the use of this compound are not prevalent in the literature, its functional groups are well-suited for incorporation into established MCR pathways.

One highly plausible pathway involves a tandem N-sulfonylation/Ugi four-component reaction. rsc.org The classical Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide scaffold. wikipedia.org In a tandem variant, this compound can serve as a precursor to the carboxylic acid component.

The proposed sequence is as follows:

N-Sulfonylation: this compound first reacts with an amino acid (e.g., glycine). The amino group of the amino acid acts as a nucleophile, attacking the sulfonyl chloride to form a stable N-(5-bromo-naphthalene-2-sulfonyl) amino acid.

In Situ Ugi Reaction: This newly formed sulfonamide, which now contains a free carboxylic acid group, participates in situ as the acid component in a Ugi four-component reaction with an aldehyde, another amine, and an isocyanide.

This one-pot strategy allows for the rapid assembly of complex, peptide-like molecules bearing the 5-bromonaphthalene-2-sulfonyl moiety. The final product incorporates fragments from all five initial starting materials, showcasing the power of MCRs to build molecular complexity efficiently.

The table below illustrates the components for this proposed multicomponent reaction.

ReactionComponent 1Component 2Component 3Component 4Component 5
Tandem N-Sulfonylation/Ugi ReactionThis compoundAmino AcidAldehydeAmineIsocyanide

This approach highlights how the distinct reactivities of the sulfonyl chloride and the latent functionality it can generate enable the integration of this compound into advanced, convergent synthetic strategies.

An in-depth analysis of derivatives of this compound requires a suite of advanced spectroscopic and analytical techniques to confirm their structure, composition, and purity. These methodologies are fundamental in synthetic chemistry for verifying the successful transformation of the sulfonyl chloride moiety into various sulfonamides, sulfonate esters, or other related compounds. This article details the specific application of these techniques for the comprehensive characterization of such derivatives.

Conclusion

Classical and Established Synthetic Routes

Traditional methods for synthesizing sulfonyl chlorides have long been the foundation of their production. These routes, while effective, often involve harsh reagents and conditions.

Conversion from 5-Bromonaphthalene-2-sulfonic Acid and its Derivatives

A primary and well-established method for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acid. This two-step approach begins with the sulfonation of 5-bromonaphthalene to produce 5-bromonaphthalene-2-sulfonic acid, which is then converted to the target sulfonyl chloride.

The conversion of the sulfonic acid to the sulfonyl chloride is typically achieved using strong chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and chlorosulfonic acid (ClSO₃H). rsc.orgresearchgate.net The reaction with thionyl chloride, for example, proceeds by replacing the hydroxyl (-OH) group of the sulfonic acid with a chloride (-Cl) atom, producing sulfur dioxide and hydrogen chloride as byproducts. While reliable, these reagents are often noxious and can be hazardous to handle due to their high reactivity and the corrosive nature of the byproducts. rsc.org

Table 1: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

Chlorinating Agent Formula Typical Conditions Advantages Disadvantages
Thionyl Chloride SOCl₂ Reflux in neat reagent or with a solvent Volatile byproducts (SO₂, HCl) are easily removed Highly corrosive and moisture-sensitive
Phosphorus Pentachloride PCl₅ Heating with the solid reagent Effective for a wide range of sulfonic acids Solid reagent, produces solid byproduct (POCl₃)

Direct Chlorosulfonation Methodologies

Direct chlorosulfonation is an alternative route that accomplishes the synthesis in a single step from the parent aromatic compound, 5-bromonaphthalene. This method involves an electrophilic aromatic substitution reaction where a chlorosulfonyl group (-SO₂Cl) is introduced directly onto the naphthalene (B1677914) ring.

The most common reagent for this purpose is chlorosulfonic acid (ClSO₃H). rsc.orgmdpi.com The reaction is typically performed by treating 5-bromonaphthalene with an excess of cold chlorosulfonic acid. The existing bromo-substituent on the naphthalene ring directs the incoming chlorosulfonyl group primarily to the 2-position. Despite its efficiency, this method presents significant safety challenges. Chlorosulfonic acid is a highly corrosive and reactive substance, and the reaction can be highly exothermic, requiring careful temperature control to prevent side reactions and ensure safety. rsc.orgmdpi.com The use of such hazardous reagents is a major drawback, particularly for large-scale industrial manufacturing. mdpi.com

Oxidative Chlorination of Sulfur-Containing Precursors

Oxidative chlorination provides a pathway to sulfonyl chlorides from precursors where the sulfur atom is in a lower oxidation state, such as thiols or disulfides. This approach involves the simultaneous oxidation of the sulfur atom and the addition of chlorine atoms. For the synthesis of this compound, this would typically start from 5-bromonaphthalene-2-thiol or its corresponding disulfide.

A variety of reagent systems have been developed for this transformation, often employing a dual-function agent or a combination of an oxidant and a chloride source. rsc.org Common reagents include:

Aqueous Chlorine (Cl₂/H₂O): A traditional but hazardous method. researchgate.net

N-Chlorosuccinimide (NCS): Used in combination with a chloride source and water, NCS provides a milder alternative to gaseous chlorine. organic-chemistry.org

1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH): This reagent has been found to be a mild and efficient agent for the direct oxidative conversion of various sulfur compounds to their corresponding arenesulfonyl chlorides in high yields. lookchem.com

Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): This combination serves as a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org

These methods are often advantageous as they can proceed under milder conditions than direct chlorosulfonation. lookchem.com The main challenge lies in the initial synthesis and handling of the sulfur-containing precursors.

Innovative and Sustainable Synthetic Strategies

In response to the hazards and environmental concerns associated with classical methods, significant research has focused on developing greener and safer synthetic routes.

Principles and Applications of Green Chemistry in Synthesis

Several sustainable methods applicable to the synthesis of this compound from its thiol precursor have been developed:

Oxone-KX (X=Cl) in Water: A simple and rapid method uses oxone (potassium peroxymonosulfate) as the oxidant and a potassium halide as the halogen source in water, an environmentally benign solvent. rsc.org

Ammonium (B1175870) Nitrate (B79036)/Oxygen System: An environmentally friendly, metal-free synthesis has been developed using ammonium nitrate in an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.org

Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O): This reagent has been used as an efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents such as water, ethanol, and glycerol. researchgate.net

These methods significantly reduce the use of hazardous reagents and volatile organic solvents, aligning with the core principles of green chemistry. researchgate.net

Table 2: Comparison of Green Oxidative Chlorination Reagents

Reagent System Solvent Key Advantages
Oxone / KCl Water Uses water as solvent, rapid reaction rsc.org
NH₄NO₃ / HCl / O₂ Water Metal-free, uses oxygen as terminal oxidant rsc.org

Continuous Flow Chemistry Protocols for Enhanced Synthesis

Continuous flow chemistry has emerged as a powerful technology for improving the safety, efficiency, and scalability of hazardous chemical reactions. mdpi.comrsc.org Instead of large-volume batch reactors, reactions are performed in small-volume tubes or channels (microreactors), allowing for superior control over reaction parameters like temperature, pressure, and mixing. rsc.orgnih.gov

The synthesis of sulfonyl chlorides, particularly via direct chlorosulfonation or oxidative chlorination, is an ideal candidate for flow chemistry implementation due to the highly exothermic nature of these reactions. mdpi.comrsc.orgnih.gov Key benefits include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, preventing thermal runaway. rsc.orgrsc.org

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, enabling precise temperature control of strong exotherms. nih.govnih.gov

Increased Space-Time Yield: Short residence times and small reactor volumes can lead to significantly higher productivity compared to batch processes. mdpi.comrsc.org

Protocols have been developed for synthesizing sulfonyl chlorides from thiols, disulfides, and anilines using flow systems. rsc.orgrsc.org For instance, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination of thiols achieved a very high space-time yield with a short residence time. rsc.org Similarly, automated continuous systems using continuous stirred-tank reactors (CSTRs) have been designed for chlorosulfonation reactions with chlorosulfonic acid, demonstrating significant improvements in process consistency and reliability. mdpi.com

Mechanochemical Approaches for the Solvent-Free Preparation of this compound

As of the latest available scientific literature, there are no specific, documented research findings detailing the synthesis of this compound through mechanochemical methods. This area of synthesis remains unexplored in published studies.

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, is an emerging field in green chemistry. It often allows for solvent-free reactions, reduced waste, and access to different reaction pathways compared to traditional solution-based methods. While mechanochemical approaches have been successfully applied to the synthesis of various organic compounds, including other organohalogens and sulfonamides, the direct application of this technique for the chlorosulfonylation of bromonaphthalene has not been reported.

Future research in this area could explore the feasibility of a mechanochemical route. Such an investigation would likely involve the co-milling of a suitable 5-bromonaphthalene precursor with a chlorosulfonating agent. Key variables for investigation would include the choice of milling equipment (e.g., planetary ball mill, shaker mill), milling parameters (frequency, time, ball size, and material), and the use of any catalytic or additive substances to facilitate the reaction.

Until such research is conducted and published, a detailed, data-driven account of the mechanochemical synthesis of this compound cannot be provided. The development of such a method would represent a novel contribution to the field of sustainable chemical synthesis.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. nih.gov DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors, offering a theoretical framework to predict the chemical behavior of 5-bromonaphthalene-2-sulfonyl chloride.

Theoretical studies on related naphthalene (B1677914) derivatives have shown that the positions and nature of substituents significantly influence the electronic properties of the naphthalene core. nih.govresearchgate.net For this compound, the electron-withdrawing nature of both the bromo and sulfonyl chloride groups is expected to have a pronounced effect on the electronic landscape of the molecule.

DFT calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, various electronic properties can be calculated. Key parameters derived from DFT that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

The molecular electrostatic potential (MEP) surface is another important output from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a significant positive potential around the sulfur atom of the sulfonyl chloride group, making it a prime target for nucleophilic attack. The bromine atom and the naphthalene rings will also exhibit distinct electronic features influencing their reactivity in various chemical transformations.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is hypothetical and for illustrative purposes, as specific DFT studies on this compound are not publicly available. The values are based on typical results for similar aromatic sulfonyl chlorides.)

ParameterPredicted ValueSignificance
HOMO Energy-7.2 eVRegion of electron donation (nucleophilicity)
LUMO Energy-2.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasure of the molecule's overall polarity
Mulliken Charge on Sulfur+1.2Indicates a highly electrophilic center

Molecular Dynamics Simulations for Conformational Analysis and Reaction Intermediates

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.org These simulations can provide detailed information about the conformational flexibility of this compound and can be used to explore the dynamics of its reactions, including the characterization of transient reaction intermediates.

Conformational Analysis: The naphthalene ring system is relatively rigid, but the sulfonyl chloride group can rotate around the C-S bond. Gas-phase electron diffraction and quantum chemical calculations on α-naphthalenesulfonyl chloride have predicted the existence of different conformers based on the orientation of the SO2Cl group relative to the naphthalene ring. researchgate.net MD simulations of this compound in various solvents would allow for the exploration of its conformational landscape. By simulating the molecule's trajectory over nanoseconds or longer, it is possible to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or reactants.

Reaction Intermediates: MD simulations can also be employed to model chemical reactions. For instance, the hydrolysis of benzenesulfonyl chloride has been studied using computational methods to understand the reaction mechanism, which proceeds through a five-coordinate intermediate. researchgate.net Similarly, MD simulations could model the reaction of this compound with a nucleophile. This would involve setting up a simulation box containing the sulfonyl chloride and the reactant molecules (e.g., water or an amine) and observing their interactions over time. Such simulations can help to elucidate the step-by-step mechanism of the reaction, including the formation and lifetime of any reaction intermediates. This is particularly useful for studying fast reactions where intermediates are difficult to detect experimentally.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

ApplicationInformation GainedRelevance
Conformational sampling in explicit solventPreferred conformations, rotational energy barriers of the sulfonyl chloride groupUnderstanding steric effects in reactions and binding
Reaction simulation with a nucleophileReaction pathway, structure of transition states and intermediatesElucidating reaction mechanisms
Calculation of free energy of solvationSolubility and partitioning behavior in different solventsPredicting behavior in different reaction media

Quantitative Structure-Activity Relationship (QSAR) and Homology Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) and homology modeling are computational techniques primarily used in drug discovery and medicinal chemistry. These methods can be applied to derivatives of this compound to predict their biological activity and to design new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The core principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To perform a QSAR study on derivatives of this compound, a dataset of compounds with known biological activities (e.g., enzyme inhibition) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. QSAR studies on naphthalene derivatives have highlighted the importance of parameters like the partition coefficient (log P) and HOMO energies in describing their antimicrobial activity. nih.gov

Homology Molecular Modeling: Homology modeling is a technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. acs.org This is achieved by using the known structure of a homologous protein (a "template") as a starting point.

If derivatives of this compound are being investigated as inhibitors of a specific enzyme for which no crystal structure is available, homology modeling can be used to build a model of the enzyme's active site. nih.govnih.gov Once a reliable model of the target protein is constructed, molecular docking simulations can be performed to predict how the sulfonamide derivatives bind to the active site. These docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov This information is invaluable for understanding the structure-activity relationship at a molecular level and for designing new inhibitors with improved potency and selectivity. Studies on sulfonamide inhibitors have successfully used homology models to explain structure-activity relationships and to design novel inhibitors. nih.gov

Table 3: Key Steps in QSAR and Homology Modeling for Drug Design

TechniqueStepDescription
QSAR1. Data CollectionSynthesize and test a series of derivatives to obtain biological activity data.
2. Descriptor CalculationCalculate various molecular descriptors for each compound in the series.
3. Model Building and ValidationUse statistical methods to build and validate a predictive model.
Homology Modeling1. Template SelectionIdentify a protein with a known structure that is homologous to the target protein.
2. Model Building and RefinementBuild the 3D model of the target protein based on the template and refine its structure.
3. Molecular DockingDock potential inhibitors into the modeled active site to predict binding modes and affinities.

Applications of 5 Bromonaphthalene 2 Sulfonyl Chloride in Advanced Chemical Synthesis

Utility as a Versatile Building Block in Complex Organic Synthesis

The dual reactivity of 5-bromonaphthalene-2-sulfonyl chloride renders it a highly versatile component in the synthesis of complex organic molecules. The sulfonyl chloride group serves as a robust electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonate esters, and sulfonic acids, respectively. This reactivity is fundamental to its application in medicinal chemistry and materials science.

The primary application of sulfonyl chlorides is in the formation of sulfonamides, a key functional group (a sulfonyl group connected to a nitrogen atom) found in a wide array of biologically active compounds. The reaction of this compound with primary or secondary amines provides a direct route to novel sulfonamide derivatives. These derivatives are explored for various therapeutic applications, drawing parallels from the successful use of other quinoline- and naphthalene-based sulfonamides in drug discovery. For instance, compounds derived from 8-hydroxyquinoline-5-sulfonyl chloride have been synthesized and tested for anticancer and antimicrobial activity. The naphthalene (B1677914) sulfonamide scaffold itself has been identified as a promising core for the development of inhibitors for enzymes such as the SARS-CoV Papain-like protease (PLpro) google.com.

Furthermore, the bromine atom on the naphthalene ring offers a secondary site for modification. It can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, alkyl, or amino groups, significantly expanding the molecular complexity and diversity of the final products. This orthogonal reactivity—the ability to selectively react one functional group while leaving the other intact—is a cornerstone of modern synthetic strategy, allowing for the stepwise and controlled construction of intricate molecules.

The general utility of sulfonyl chlorides as precursors to other valuable synthetic intermediates, such as sodium sulfinates, further broadens their applicability cuhk.edu.hk. Sodium sulfinates are themselves powerful building blocks for creating new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds cuhk.edu.hk.

Precursors for Advanced Functional Materials

The structural and reactive properties of this compound make it an attractive precursor for the development of advanced functional materials, including polymers, nanostructures, dyes, and pigments.

While direct polymerization of this compound is not commonly reported, its bifunctional nature provides a clear pathway for its incorporation into polymeric structures. Naphthalene derivatives, particularly brominated naphthalenes, are utilized as building blocks for organic semiconductor materials nih.gov. The bromine atom can serve as a handle for polymerization through cross-coupling reactions. For example, 2,6-dibromonaphthalene (B1584627) can be polymerized via Suzuki or Sonogashira coupling reactions to create conjugated polymers for applications in organic field-effect transistors (OFETs) nih.gov.

Similarly, this compound could be used in a two-step process to create sulfonated aromatic polymers, which are of significant interest for applications such as proton exchange membranes (PEMs) in fuel cells mdpi.commdpi.com. A potential synthetic strategy is outlined below:

Polymerization: The bromo-functional group can be used in a metal-catalyzed coupling reaction (e.g., Suzuki coupling with a diboronic acid) to form the polymer backbone.

Sulfonation: The sulfonyl chloride group on the resulting polymer can then be hydrolyzed to a sulfonic acid (-SO₃H) group, yielding a sulfonated polymer.

This approach allows for the creation of well-defined polymer structures with controlled levels of sulfonation, which is critical for tuning the properties of materials like PEMs mdpi.com.

Naphthalene-based compounds are foundational to the dye and pigment industry anshulchemicals.com. The naphthalene ring system is a core component of many azo dyes and other high-performance colorants. The presence of a sulfonic acid group (or its precursor, a sulfonyl chloride) is particularly important for many dyes, as it enhances water solubility and improves the dye's affinity for polar fibers like wool, silk, and cotton.

This compound serves as a key intermediate for producing reactive and azo dyes anshulchemicals.com. The synthesis of azo dyes typically involves two main steps:

Diazotization: An aromatic amine is converted into a diazonium salt.

Azo Coupling: The diazonium salt (an electrophile) reacts with an electron-rich coupling component, such as a naphthol or an aniline (B41778) derivative, to form the characteristic -N=N- azo linkage cuhk.edu.hkunb.ca.

In this context, this compound can be hydrolyzed to 5-bromonaphthalene-2-sulfonic acid. This sulfonic acid derivative can then be used in azo coupling reactions. The sulfonic acid group not only imparts desirable properties to the final dye but can also act as a directing or blocking group during the synthesis, influencing the position of the azo coupling on the naphthalene ring nih.gov. This control is crucial for achieving the desired color and performance characteristics of the dye nih.gov.

Design and Synthesis of Ligands based on Naphthalene Sulfonyl Chloride Scaffolds

The rigid, planar structure of the naphthalene core makes it an excellent scaffold for the design of ligands that can bind to specific biological targets, such as enzymes or receptors. The sulfonyl chloride group provides a convenient and highly reactive handle for attaching various side chains, allowing for the systematic synthesis of compound libraries for screening and lead optimization.

The reaction of this compound with a diverse set of amines generates a library of sulfonamides with varying substituents. This approach is a cornerstone of combinatorial chemistry and drug discovery bldpharm.com. The properties of the resulting ligand, such as its size, shape, and electronic distribution, can be systematically altered by changing the amine component, enabling chemists to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for the target protein.

Naphthalene-based inhibitors have been identified as potent and competitive inhibitors that bind within the active site of enzymes like SARS-CoV PLpro google.com. The ability to generate a wide range of derivatives from a common naphthalene sulfonyl chloride precursor is a powerful strategy for developing such inhibitors. The bromine atom provides an additional point for diversification, allowing for the introduction of further functionalities that could probe deeper into a binding pocket or improve pharmacokinetic properties.

Application in Protecting Group Chemistry for Alcohols and Amines

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule wikipedia.org. The sulfonyl group is a well-established protecting group for amines.

The reaction of an amine with a sulfonyl chloride, such as this compound, converts the nucleophilic and basic amine into a significantly less reactive sulfonamide. This transformation is highly efficient and forms a very stable bond. The resulting sulfonamide is robust and can withstand a wide range of reaction conditions, including strongly acidic or basic environments and exposure to various oxidizing and reducing agents.

The general reaction for the protection of a primary or secondary amine is shown below:

Reactant 1Reactant 2BaseProduct
R-NH₂ (Primary Amine)5-Bromonaphth-SO₂ClPyridine (B92270)R-NH-SO₂-5-Bromonaphth (Sulfonamide)
R₂-NH (Secondary Amine)5-Bromonaphth-SO₂ClPyridineR₂-N-SO₂-5-Bromonaphth (Sulfonamide)
R-OH (Alcohol/Phenol)5-Bromonaphth-SO₂ClPyridineR-O-SO₂-5-Bromonaphth (Sulfonate Ester)

Table created based on general chemical principles of sulfonylation.

While sulfonyl groups are more commonly used for amines, they can also protect hydroxyl groups in phenols by converting them into stable sulfonate esters. This is particularly useful for electron-rich phenols, as the electron-withdrawing nature of the sulfonyl group helps protect the phenol (B47542) ring from oxidation. Although removing the sulfonyl protecting group can be challenging, requiring harsh conditions, specific types of sulfonyl groups have been developed that can be cleaved under milder, more selective conditions when necessary.

Selective Sulfonylation in the Modification of Biomolecules

The targeted chemical modification of biomolecules, such as proteins and peptides, is a vital tool in chemical biology for probing biological function, identifying protein interactions, and developing diagnostics and therapeutics. Sulfonyl chlorides are a major class of reagents used for the covalent labeling of proteins thermofisher.com.

These reagents react selectively with nucleophilic side chains of amino acids, primarily the ε-amino group of lysine (B10760008) and the N-terminal α-amino group. A classic example of a naphthalene-based labeling reagent is Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which has been used for decades to label N-terminal amino acids for protein sequencing and quantification mdpi.comscilit.com.

Following this principle, this compound can be employed as a labeling reagent. Upon reaction with a protein, it attaches a bromo-naphthalene sulfonyl tag to accessible lysine residues. This tag can be used for several purposes:

Detection and Quantification: The naphthalene group can be detected by its UV absorbance or fluorescence, allowing for the quantification of the labeled protein.

Probing Protein Structure: By identifying which lysine residues are labeled, researchers can gain insights into which parts of the protein are exposed on the surface mdpi.com.

Cross-linking: The bromine atom on the tag serves as a latent reactive site. It can be used in subsequent reactions, such as photochemical or metal-catalyzed cross-linking, to form covalent bonds with nearby molecules nih.gov. This is particularly useful for identifying and mapping protein-protein interactions nih.gov.

The ability to perform selective sulfonylation on complex biomolecules highlights the precision of this chemical reaction and the utility of reagents like this compound in advanced biological research nih.gov.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Synthetic Design

Machine learning models, such as sequence-to-sequence (Seq2Seq) and Transformer architectures, treat chemical reactions as a translation problem, converting a product's molecular representation (like SMILES) into the structures of its reactants. chemrxiv.orgmdpi.com This approach can accelerate the discovery of new derivatives by identifying optimal reaction conditions and starting materials. illinois.edu For 5-bromonaphthalene-2-sulfonyl chloride, AI could be employed to design multi-step syntheses of complex pharmaceutical agents or functional materials, optimizing for yield, cost, and atom economy. nih.govnih.gov The integration of these computational tools is expected to reduce the time and resources required for the design-make-test-analyze cycle in drug discovery and materials development. nih.gov

Table 1: Hypothetical AI-Powered Retrosynthetic Analysis for a Derivative of this compound This table illustrates a conceptual pathway that an AI model might predict for a hypothetical complex target molecule, starting from the this compound scaffold.

Optimization and Scale-Up of Continuous Flow Synthetic Processes

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. rsc.org The synthesis and derivatization of aryl sulfonyl chlorides are well-suited for translation to flow systems. mdpi.com Research is emerging on the optimization and scale-up of such processes, which can be directly applied to the production of this compound and its derivatives. researcher.life

Multi-step continuous-flow systems can be designed to telescope several reaction steps, minimizing manual handling and purification of intermediates. rsc.org For instance, the chlorosulfonation of a naphthalene (B1677914) precursor followed by an in-line reaction of the resulting this compound with a nucleophile could be performed in a single, automated sequence. mdpi.com This approach not only increases efficiency but also allows for the safe handling of hazardous reagents and reactions under high pressure or temperature. rsc.orgrsc.org Future work will likely focus on developing robust, automated flow platforms for the on-demand synthesis of a library of compounds derived from this scaffold, facilitating rapid screening for biological activity or material properties. rsc.orgresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides This table highlights the general advantages of transitioning the synthesis of compounds like this compound from batch to continuous flow processes. mdpi.comresearcher.life

Discovery and Development of Novel Catalytic Systems for Derivatization

The two reactive handles on this compound—the sulfonyl chloride and the bromo group—allow for a wide range of derivatization reactions. Future research will heavily rely on the discovery of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations. For the sulfonyl chloride moiety, new catalysts for sulfonamide and sulfonate ester formation can enable reactions under milder conditions with a broader range of amines and alcohols.

For the bromo group, advancements in cross-coupling catalysis (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are critical. Research will focus on developing catalysts that are more active, stable, and tolerant of the sulfonyl chloride group, allowing for selective functionalization of the C-Br bond without affecting the SO₂Cl group. The development of photocatalytic and electrocatalytic methods also presents a promising frontier for novel transformations of this scaffold, potentially enabling C-H activation or other previously inaccessible reactions.

Advancements in Sustainable Synthesis and Green Chemistry Methodologies

There is a strong impetus in the chemical industry to develop more environmentally benign synthetic processes. scienceopen.comesrapublications.com Future research on this compound will increasingly incorporate principles of green chemistry. This includes the development of synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key areas of focus will be the replacement of traditional, hazardous reagents used in chlorosulfonation, such as chlorosulfonic acid, with safer alternatives. rsc.org For instance, methods using reagents like N-chlorosuccinimide (NCS) or oxone in combination with a chloride source in greener solvents like water are being explored for the synthesis of sulfonyl chlorides. organic-chemistry.orgrsc.orgnih.gov The use of alternative solvents, such as ionic liquids or deep eutectic solvents, could also reduce the reliance on volatile organic compounds (VOCs). researchgate.net Furthermore, developing catalytic processes that allow for high atom economy and the recycling of catalysts will be a priority. sciencedaily.comeurekalert.org

Table 3: Green Chemistry Approaches for Sulfonyl Chloride Synthesis This table outlines potential sustainable alternatives to traditional methods for synthesizing sulfonyl chlorides, which could be applied to this compound. rsc.orgresearchgate.net

Exploration of New Naphthalene-Based Scaffolds for Emerging Applications

The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, found in numerous approved drugs and functional materials. lifechemicals.comijpsjournal.comresearchgate.net this compound is an ideal starting point for the creation of novel, densely functionalized naphthalene-based scaffolds. The orthogonal reactivity of its two functional groups allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

Future research will focus on using this building block to synthesize new classes of compounds for a variety of applications. In medicinal chemistry, this could include the development of novel kinase inhibitors, antibacterial agents, or antiviral compounds. nih.govnih.gov The ability to systematically vary substituents at both the 2- and 5-positions is crucial for establishing structure-activity relationships (SAR). nih.gov In materials science, derivatives could be explored as organic light-emitting diode (OLED) materials, fluorescent probes, or components of functional polymers, where the rigid naphthalene core provides desirable photophysical and electronic properties. nih.gov The exploration of such new scaffolds will continue to drive innovation across diverse scientific fields. nih.govbiointerfaceresearch.com

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-bromonaphthalene-2-sulfonyl chloride, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sulfonation of naphthalene derivatives followed by bromination. For example, sulfonation of naphthalene at the 2-position using chlorosulfonic acid generates the sulfonyl chloride intermediate, which is subsequently brominated at the 5-position using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key intermediates (e.g., naphthalene-2-sulfonyl chloride) should be characterized via 1H NMR^1 \text{H NMR} (aromatic proton shifts at δ 7.5–8.5 ppm) and mass spectrometry (molecular ion peak at m/z ≈ 260 for the sulfonyl chloride precursor) .

Q. How can researchers confirm the purity of this compound, and what analytical methods are recommended?

  • Methodological Answer : Purity analysis requires HPLC or GC with UV detection (λ = 254 nm for aromatic systems). A retention time comparison against certified standards (e.g., chlorinated hydrocarbons or brominated analogs) ensures specificity. Quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard can validate purity >95% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and splash goggles. In case of skin contact, wash immediately with soap and water. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Store in airtight glass containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict regioselectivity in bromination and sulfonation steps. Solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics should be modeled using COSMO-RS to refine temperature and catalyst ratios .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chloride intermediates?

  • Methodological Answer : Cross-validate conflicting data using multi-method approaches. For example, if NMR suggests incomplete bromination but HPLC indicates high purity, perform X-ray crystallography to confirm structural integrity. Contradictions may arise from solvent impurities or degradation products, necessitating accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can this compound be applied in designing bioactive sulfonamide derivatives?

  • Methodological Answer : React with amines (e.g., cyclopropylamine) to form sulfonamides, a common pharmacophore. Use structure-activity relationship (SAR) studies with varying substituents. For example, N-(5-bromo-2-chlorobenzyl) derivatives show enhanced binding to hydrophobic enzyme pockets, validated via molecular docking (AutoDock Vina) .

Q. What advanced techniques assess the compound’s stability under catalytic or photolytic conditions?

  • Methodological Answer : Conduct photostability studies using a solar simulator (300–800 nm) and monitor degradation via LC-MS. For catalytic stability, employ heterogeneous catalysts (e.g., Pd/C) under hydrogenation conditions and track byproducts using GC-MS. Compare degradation pathways to analogous sulfonyl chlorides (e.g., 4-bromobenzoyl chloride) .

Q. How can hybrid methodologies (experimental + computational) improve mechanistic understanding of sulfonation-bromination sequences?

  • Methodological Answer : Combine in-situ FTIR to monitor reaction intermediates with Molecular Dynamics (MD) simulations to map energy barriers. For example, simulate the transition state of bromine electrophilic attack on the sulfonated naphthalene ring to optimize reaction time .

Methodological Notes

  • Data Validation : Always cross-reference spectral data (NMR, IR) with databases like SciFinder or Reaxys to mitigate batch-specific anomalies .
  • Contradiction Management : Use triangulation (e.g., HPLC + 13C NMR^{13} \text{C NMR}) to reconcile discrepancies in purity or reactivity reports .
  • Safety Compliance : Adhere to OSHA HazCom 2012 standards for labeling and handling corrosive sulfonyl chlorides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.